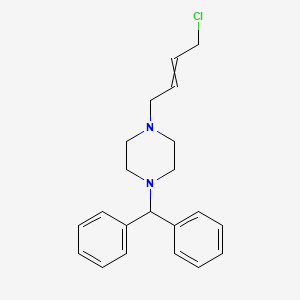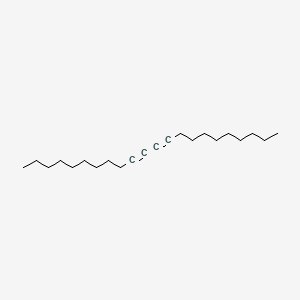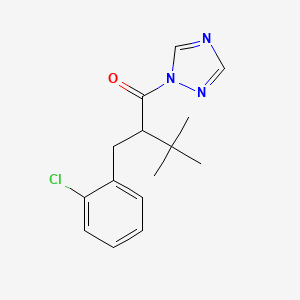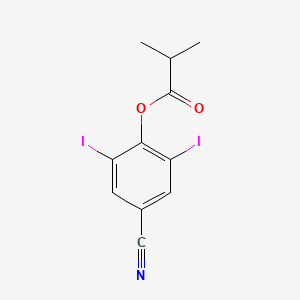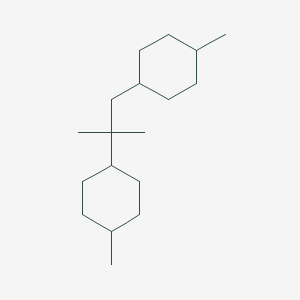
1,1'-(2-Methylpropane-1,2-diyl)bis(4-methylcyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is an organic compound characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to a central 2-methylpropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcyclohexanol and 2-methylpropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride are often used to facilitate the reaction.
Procedure: The 4-methylcyclohexanol is first converted to its corresponding chloride using thionyl chloride. This intermediate is then reacted with 2-methylpropane in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-methylcyclohexyl)-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the fully reduced hydrocarbon.
Substitution: The major products are halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-methylcyclohexyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(4-methylcyclohexyl)ethane
- 1,2-Bis(4-methylcyclohexyl)butane
- 1,2-Bis(4-methylcyclohexyl)hexane
Uniqueness
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
110186-07-7 |
|---|---|
Molekularformel |
C18H34 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
1-methyl-4-[2-methyl-1-(4-methylcyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C18H34/c1-14-5-9-16(10-6-14)13-18(3,4)17-11-7-15(2)8-12-17/h14-17H,5-13H2,1-4H3 |
InChI-Schlüssel |
QQOXVUDLXDCXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CC(C)(C)C2CCC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


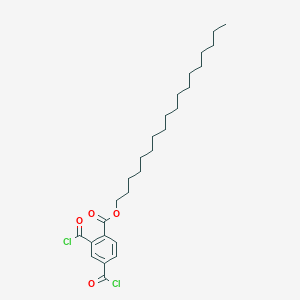
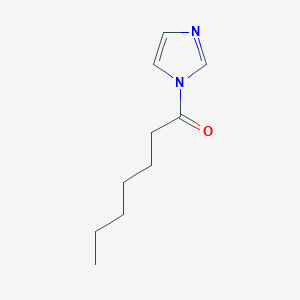
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
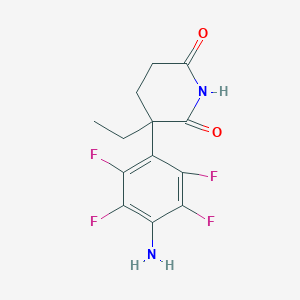
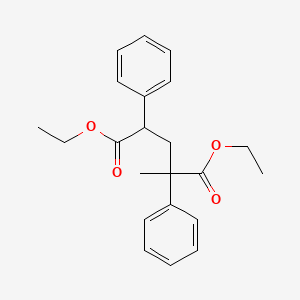
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
